

Improving the solubility of 2-Aminonicotinic acid for reactions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Aminonicotinic acid

Cat. No.: B027923

[Get Quote](#)

An essential resource for researchers, scientists, and drug development professionals, this technical support guide provides in-depth solutions for overcoming the solubility challenges of **2-Aminonicotinic acid** in various reaction setups. As a Senior Application Scientist, this guide moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt these methods to your specific experimental needs.

Technical Support Center: 2-Aminonicotinic Acid Solubility

Frequently Asked Questions (FAQs)

Q1: What are the fundamental solubility characteristics of **2-Aminonicotinic acid**?

2-Aminonicotinic acid (2-ANA) is an off-white to light yellow crystalline powder.^[1] Its solubility is challenging due to its molecular structure. It possesses both a basic amino group and an acidic carboxylic acid group, allowing it to exist as a zwitterion (a molecule with both positive and negative charges) in its solid state and in polar protic solvents.^{[2][3]} This strong intermolecular interaction via hydrogen bonding contributes to its high melting point (295-297 °C with decomposition) and limited solubility in many common organic solvents.^{[1][2]} It is generally soluble in dimethyl sulfoxide (DMSO) and shows some solubility in water, which can be significantly influenced by pH.^{[1][2][4][5]}

Q2: How does pH affect the aqueous solubility of **2-Aminonicotinic acid**?

The solubility of 2-ANA in water is highly dependent on pH due to its amphoteric nature. The molecule has a predicted pKa of approximately 2.94 for the carboxylic acid group.[2][6]

- At Low pH (pH < 2): The amino group is protonated (-NH3+), forming a cationic species. This salt form is significantly more soluble in water than the neutral form.
- Near Isoelectric Point (pH ≈ 3-5): The molecule exists predominantly as a neutral zwitterion, where its aqueous solubility is at its minimum.
- At High pH (pH > 6): The carboxylic acid group is deprotonated (-COO-), forming an anionic species. This salt form is also highly soluble in water.[7][8]

Therefore, adjusting the pH away from the isoelectric point is a primary strategy to increase its concentration in aqueous solutions.[9]

Q3: Why doesn't **2-Aminonicotinic acid** dissolve well in common aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

The principle of "like dissolves like" is key here.[10] **2-Aminonicotinic acid**'s zwitterionic character makes it highly polar and capable of strong hydrogen bonding.[2] Solvents like DCM, THF, and hydrocarbons (hexane, toluene) are significantly less polar.[11] The energy required to break the strong intermolecular hydrogen bonds of the 2-ANA crystal lattice is not sufficiently compensated by the weak interactions it would form with these non-polar or moderately polar aprotic solvents, resulting in poor solubility.[12]

Troubleshooting & Experimental Guides

This section provides detailed protocols for specific experimental challenges.

Scenario 1: Poor Solubility in Polar Aprotic Solvents for Amide Coupling Reactions

Amide coupling reactions are frequently performed in polar aprotic solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Acetonitrile (ACN). While 2-ANA has some solubility in these solvents, achieving a sufficient concentration for an efficient reaction can be difficult.

Core Problem: The zwitterionic nature and hydrogen bonding of 2-ANA limit its solubility even in polar aprotic solvents. Forcing dissolution with heat can risk decomposition.

Solution A: In-Situ Salt Formation with a Non-Nucleophilic Base

Causality: The most effective strategy is to convert 2-ANA into a more soluble salt *in situ* by adding a base.^{[7][13]} Deprotonating the carboxylic acid group breaks the zwitterionic structure, creating an anionic carboxylate that is much more soluble in polar aprotic solvents. Using a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is crucial to prevent the base from competing with the desired amine nucleophile in the subsequent coupling step.

- To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add **2-Aminonicotinic acid** (1.0 equivalent).
- Add the reaction solvent (e.g., DMF, 0.1-0.2 M concentration). A suspension will form.
- Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the suspension and stir at room temperature.
- Observe the mixture. The suspension should become a clear, homogeneous solution within 5-15 minutes as the soluble DIPEA-salt of 2-ANA forms.
- Once the solution is clear, add the amine coupling partner (1.0-1.2 equivalents).
- Finally, add the coupling reagent, such as HATU (1.1 equivalents), to initiate the amide bond formation.^[14]
- Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.

Solution B: Utilizing a Co-solvent System

Causality: A co-solvent is a small amount of a secondary solvent added to the primary solvent to improve the solubility of a solute.^{[15][16]} Since 2-ANA is known to be soluble in DMSO, adding a small percentage of DMSO (e.g., 5-10% v/v) to your primary reaction solvent (like DMF or THF) can significantly enhance solubility without drastically changing the overall reaction medium.

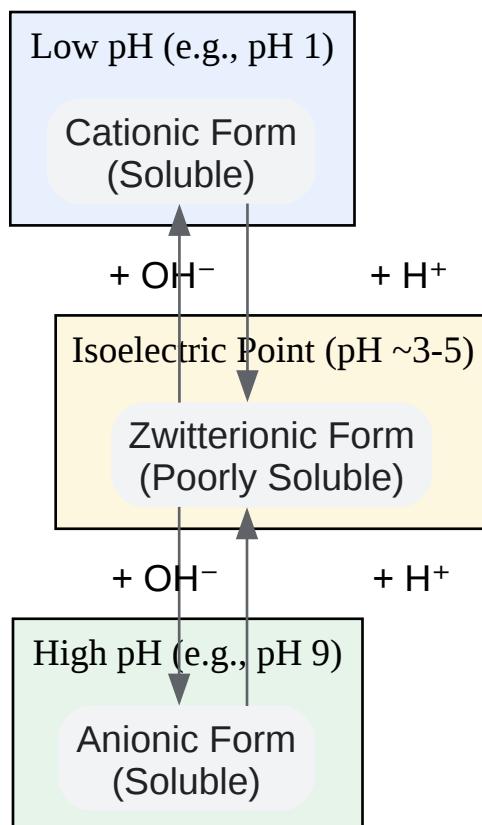
Scenario 2: Preparing Concentrated Aqueous Stock Solutions

For biological assays or reactions in aqueous media, preparing a concentrated, filterable stock solution of 2-ANA can be challenging at neutral pH.

Core Problem: At neutral pH, 2-ANA exists near its isoelectric point, exhibiting minimal water solubility.

Solution: pH-Adjusted Stock Solutions

Causality: By preparing the stock solution in either acidic or basic conditions, you convert the molecule entirely into its highly soluble cationic or anionic salt form, respectively.[\[7\]](#)[\[9\]](#)[\[13\]](#) This is a standard and highly effective technique for ionizable compounds.[\[17\]](#)[\[18\]](#)


- Weigh out 138.12 mg of **2-Aminonicotinic acid** (for a 10 mL final volume).
- Add it to a 15 mL conical tube or volumetric flask.
- Add approximately 8 mL of deionized water. The compound will not fully dissolve.
- While stirring, add 1.0 M Sodium Hydroxide (NaOH) solution dropwise until all the solid dissolves and the solution becomes clear. This indicates the formation of the soluble sodium 2-aminonicotinate salt.
- Once dissolved, carefully add deionized water to reach a final volume of 10.0 mL.
- This solution can be sterile-filtered if needed for biological applications. Note: When adding this stock to a buffered medium, ensure the final pH of the assay is not significantly altered.

Data Summary & Visual Guides

Table 1: Qualitative Solubility of 2-Aminonicotinic Acid

Solvent	Solvent Type	Solubility	Reference
Water (neutral)	Polar Protic	Sparingly Soluble / Soluble	[1] [4] [5] [19]
Water (acidic, pH < 2)	Polar Protic	Soluble	[8] [9]
Water (basic, pH > 7)	Polar Protic	Soluble	[8] [9]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble	[1] [2]
Dimethylformamide (DMF)	Polar Aprotic	Sparingly Soluble	[11] [20]
Ethanol / Methanol	Polar Protic	Sparingly Soluble	[1]
Dichloromethane (DCM)	Halogenated	Insoluble	[11] [21]
Tetrahydrofuran (THF)	Ether	Insoluble	[11] [22]
Toluene / Hexane	Non-polar	Insoluble	[11]

Diagrams

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for solubilizing **2-Aminonicotinic acid**.

References

- Fisher Scientific. (2025). SAFETY DATA SHEET - **2-Aminonicotinic acid**.
- ChemicalBook. (2025). **2-Aminonicotinic acid** - Safety Data Sheet.
- Fisher Scientific. (2021). SAFETY DATA SHEET - **2-Aminonicotinic acid**.
- ChemicalBook. **2-Aminonicotinic acid** CAS#: 5345-47-1.
- TCI Chemicals. (2024). SAFETY DATA SHEET - **2-Aminonicotinic Acid**.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - **2-Aminonicotinic acid**.
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- PubChem. (n.d.). **2-Aminonicotinic acid**. National Center for Biotechnology Information.

- Quora. (2021). What is the list of some important solvents used in organic reactions and the purpose of using it?
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). **2-Aminonicotinic Acid** (CAS: 5345-47-1) Product Specification.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- CymitQuimica. (n.d.). CAS 5345-47-1: **2-Aminonicotinic acid**.
- University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC.
- Wikipedia. (n.d.). Cosolvent.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?
- Pharma's Almanac. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation.
- RSC Publishing. (2015). [N-Methyl-2-pyrrolidone][C1–C4 carboxylic acid]: a novel solvent system with exceptional lignin solubility. Chemical Communications.
- Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
- ScienceDirect. (n.d.). Salt formation to improve drug solubility.
- ECHEMI. (n.d.). 5345-47-1, **2-Aminonicotinic acid** Formula.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- Smolecule. (2023). Buy **2-Aminonicotinic acid** | 5345-47-1.
- Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
- Elsevier. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Chem Help ASAP. (2022). organic chemistry review - common organic solvents [Video]. YouTube.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- ChemicalBook. (n.d.). **2-Aminonicotinic acid** | 5345-47-1.
- ChemicalBook. (2025). **2-Aminonicotinic acid** | 5345-47-1.
- National Institutes of Health. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.

- Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- Reddit. (n.d.). amide coupling help. r/Chempros.
- PubMed. (1975). Synthesis of some **2-aminonicotinic acid** derivatives.
- National Institutes of Health. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. 2-Aminonicotinic acid CAS#: 5345-47-1 [m.chemicalbook.com]
- 3. 2-Aminonicotinic acid | 5345-47-1 [amp.chemicalbook.com]
- 4. CAS 5345-47-1: 2-Aminonicotinic acid | CymitQuimica [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. Buy 2-Aminonicotinic acid | 5345-47-1 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 9. longdom.org [longdom.org]
- 10. m.youtube.com [m.youtube.com]
- 11. quora.com [quora.com]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. growingscience.com [growingscience.com]

- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. pharmasalmanac.com [pharmasalmanac.com]
- 18. ptacts.uspto.gov [ptacts.uspto.gov]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. refp.coohlife.org [refp.coohlife.org]
- To cite this document: BenchChem. [Improving the solubility of 2-Aminonicotinic acid for reactions]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027923#improving-the-solubility-of-2-aminonicotinic-acid-for-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com